Ethyl 2-methoxyethylsulfone
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Overview
Description
Ethyl 2-methoxyethylsulfone is an organic compound with the molecular formula C5H12O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxyethylsulfone can be synthesized through several methods. One common approach involves the reaction of ethylsulfonyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxyethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Ethyl 2-methoxyethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-methoxyethylsulfone exerts its effects involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, influencing various biological pathways .
Comparison with Similar Compounds
Ethyl 2-methoxyethylsulfone can be compared to other similar compounds, such as:
Ethyl methyl sulfone: Known for its use in lithium-ion battery electrolytes.
Ethyl isopropyl sulfone: Another sulfone with applications in battery technology.
Properties
IUPAC Name |
1-ethylsulfonyl-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-3-9(6,7)5-4-8-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOPHKKXCVIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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